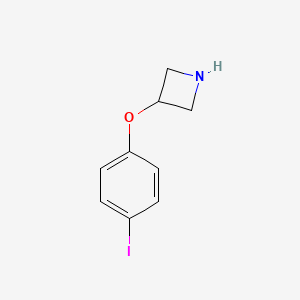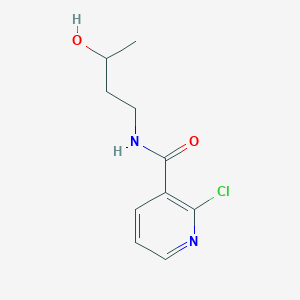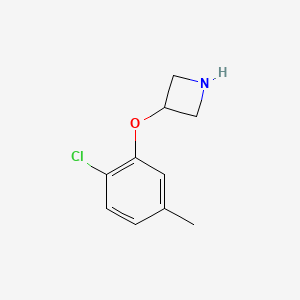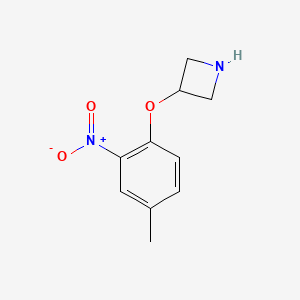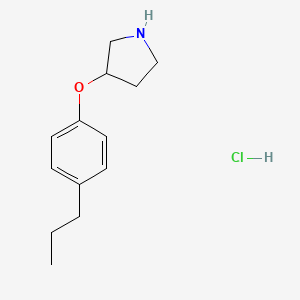![molecular formula C14H8BrCl2FO2 B1441205 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-89-1](/img/structure/B1441205.png)
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-chloro-6-fluorobenzyl chloride in the presence of a base, followed by the conversion of the resulting ester to the corresponding acid chloride using thionyl chloride . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent hydrolysis of the acid chloride.
Chemical Reactions Analysis
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acid chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine or pyridine, and catalysts such as palladium complexes for coupling reactions. The major products formed depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:
Medicinal chemistry: This compound is employed in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acid chloride. The compound can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules, leading to the formation of stable derivatives. This reactivity is exploited in various applications, such as the modification of biomolecules for analytical or therapeutic purposes.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride include:
2-Chloro-6-fluorobenzyl chloride: Used as an alkylating reagent in organic synthesis.
5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzylamine: Utilized in the synthesis of various derivatives for medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile reactivity and application in different fields of research.
Properties
IUPAC Name |
5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWXNWKASOEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)

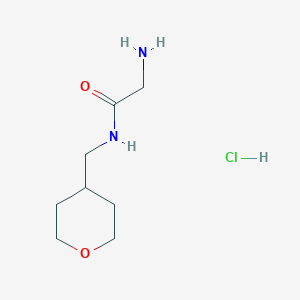
![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)
![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)
![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)
